![molecular formula C8H12O3 B081170 3,4(2H,5H)-Furandione, 2,2,5,5-tetramethyl- CAS No. 14744-18-4](/img/structure/B81170.png)
3,4(2H,5H)-Furandione, 2,2,5,5-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4(2H,5H)-Furandione, 2,2,5,5-tetramethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as tetramethylmaleic anhydride and is a cyclic anhydride of tetramethylmaleic acid.
Wirkmechanismus
The mechanism of action of 3,4(2H,5H)-Furandione, 2,2,5,5-tetramethyl- is not well understood. However, it is believed to act as a crosslinking agent by forming covalent bonds between polymer chains, thereby enhancing their mechanical and thermal properties.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 3,4(2H,5H)-Furandione, 2,2,5,5-tetramethyl-. However, studies have shown that this compound is relatively non-toxic and does not cause significant harm to human health or the environment.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of using 3,4(2H,5H)-Furandione, 2,2,5,5-tetramethyl- in lab experiments is its ability to crosslink polymer chains, thereby improving their mechanical and thermal properties. However, the limitations of using this compound include its relatively high cost and the limited availability of high-quality samples.
Zukünftige Richtungen
There are several future directions for the study of 3,4(2H,5H)-Furandione, 2,2,5,5-tetramethyl-. One potential area of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another direction is the exploration of new applications for this compound in the fields of polymer science, materials science, and organic chemistry. Additionally, further studies are needed to better understand the mechanism of action and potential health effects of this compound.
Conclusion
3,4(2H,5H)-Furandione, 2,2,5,5-tetramethyl- is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to crosslink polymer chains makes it a valuable reagent in organic synthesis and a potential candidate for the development of new materials. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesemethoden
The synthesis of 3,4(2H,5H)-Furandione, 2,2,5,5-tetramethyl- can be achieved by the reaction of tetramethylmaleic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction produces tetramethylmaleic anhydride as a white crystalline solid with a melting point of 104-106°C.
Wissenschaftliche Forschungsanwendungen
3,4(2H,5H)-Furandione, 2,2,5,5-tetramethyl- has been studied extensively for its potential applications in various scientific fields. One of its primary uses is as a crosslinking agent in the synthesis of polymers and resins. This compound has also been used as a reagent in organic synthesis and as a starting material for the production of specialty chemicals.
Eigenschaften
CAS-Nummer |
14744-18-4 |
---|---|
Produktname |
3,4(2H,5H)-Furandione, 2,2,5,5-tetramethyl- |
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
2,2,5,5-tetramethyloxolane-3,4-dione |
InChI |
InChI=1S/C8H12O3/c1-7(2)5(9)6(10)8(3,4)11-7/h1-4H3 |
InChI-Schlüssel |
CUAUIQGZNLLZQG-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)C(=O)C(O1)(C)C)C |
Kanonische SMILES |
CC1(C(=O)C(=O)C(O1)(C)C)C |
Synonyme |
2,2,5,5-Tetramethyltetrahydro-3,4-furandione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.